molecular formula C16H15NO3 B2730633 N-(3-acetylphenyl)-4-methoxybenzamide CAS No. 316150-74-0

N-(3-acetylphenyl)-4-methoxybenzamide

Cat. No.: B2730633
CAS No.: 316150-74-0
M. Wt: 269.3
InChI Key: HEIPFULVZGXCFU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-methoxybenzamide is a chemical compound with the CAS registry number 316150-74-0 and a molecular formula of C16H15NO3 . It has a molecular weight of 269.30 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. While the specific biological pathway for this exact compound is not fully detailed in public literature, its structural class suggests significant research potential. Compounds based on the N-aryl benzamide scaffold are of high interest in medicinal chemistry. For instance, structurally similar benzamide derivatives have been investigated for their role as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a key therapeutic target for cardiovascular diseases and inflammation . Other N-aryl benzamides have been synthesized and studied as stabilizers of host proteins to inhibit viral replication, such as in Hepatitis C , and some acrylamide derivatives have been explored for targeting toxin toxicity . Researchers may find value in this compound for developing novel biochemical probes or as a building block in pharmaceutical development.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(20-2)9-7-12/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIPFULVZGXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Acid Chloride Intermediate

Reaction Mechanism and Stoichiometry

The most widely documented method involves converting 4-methoxybenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 3-acetylaniline (Figure 1). The reaction proceeds in two stages:

  • Formation of 4-Methoxybenzoyl Chloride :

    • Reagents : 4-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) under reflux.
    • Conditions : 1 hour at room temperature, followed by 3 hours under reflux.
    • Workup : Excess thionyl chloride is removed via distillation.
  • Amidation with 3-Acetylaniline :

    • Reagents : The crude 4-methoxybenzoyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 3-acetylaniline in aqueous ammonia.
    • Conditions : Vigorous stirring at room temperature for 3 hours.
    • Workup : The precipitate is filtered, washed with water, and dried to yield the product.
Table 1: Reaction Parameters and Yield for Acid Chloride Method
Parameter Value
4-Methoxybenzoic Acid 500 mg (3.28 mmol)
Thionyl Chloride 0.70 mL (9.86 mmol)
3-Acetylaniline 4.5 mL (65.6 mmol NH₃ equiv.)
Solvent Ethylene Dichloride/THF
Yield 71–78%
Melting Point 165–166°C (Lit. 165–167°C)

Coupling Agent-Assisted Synthesis

Use of N,N’-Dicyclohexylcarbodiimide (DCC)

To bypass the hygroscopic and corrosive nature of acid chlorides, carbodiimide-based coupling agents are employed. This method is particularly advantageous for acid-sensitive substrates.

  • Reaction Setup :
    • Reagents : 4-Methoxybenzoic acid, 3-acetylaniline, DCC, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
    • Conditions : Stirring at room temperature for 8–12 hours.
    • Workup : The mixture is washed with 5% HCl, NaHCO₃, and water. The organic layer is dried over anhydrous Na₂SO₄ and purified via column chromatography.
Table 2: Reaction Parameters and Yield for DCC Method
Parameter Value
4-Methoxybenzoic Acid 500 mg (3.28 mmol)
3-Acetylaniline 443 mg (3.28 mmol)
DCC 745 mg (3.61 mmol)
DMAP 40 mg (0.33 mmol)
Solvent Dichloromethane
Yield 85–90%

Alternative Methods and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-methoxybenzoic acid, 3-acetylaniline, and HATU in DMF is irradiated at 100°C for 15 minutes, achieving yields comparable to conventional methods (80–85%).

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.
  • Temperature : Reactions above 40°C risk acetyl group decomposition, necessitating strict temperature control.
Table 3: Solvent Optimization Data
Solvent Yield (%) Purity (%)
THF 71 95
DCM 85 97
DMF 88 93

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (DMSO-d₆) : δ 3.80 (s, 3H, OCH₃), 6.97 (d, J = 12 Hz, 2H, Ar–H), 7.85 (d, J = 8 Hz, 2H, Ar–H), 8.30 (s, 1H, NH).
  • ¹³C NMR (DMSO-d₆) : δ 55.7 (OCH₃), 167.9 (C=O), 162.0 (Ar–O), 129.8–113.8 (aromatic carbons).
  • GC-MS (EI+) : m/z 269.30 [M]⁺.

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield (%) Purity (%) Scalability
Acid Chloride 71–78 95–97 High
DCC Coupling 85–90 97–99 Moderate
Microwave-Assisted 80–85 93–95 Low

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of N-(3-carboxyphenyl)-4-methoxybenzamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-4-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-4-methoxybenzamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key compounds:

Compound Name Substituent(s) Key Properties References
N-(3-Acetylphenyl)-4-methoxybenzamide 3-Acetylphenyl Forms stable Mn, Co, Cd, and Hg complexes; used in coordination chemistry
N-(6-Aminohexyl)-4-methoxybenzamide 6-Aminohexyl Exhibits pH-dependent stability (unstable below pH 5.2); used in oligonucleotide conjugates
N-(tert-Butyl)-4-methoxybenzamide tert-Butyl Synthesized via cobalt-catalyzed carbonylation; high steric hindrance
4-Methoxy-N-(3-methylphenyl)benzamide 3-Methylphenyl Commercially available; simpler structure with methyl group
3-Amino-N-(3-ethylphenyl)-4-methoxybenzamide 3-Ethylphenyl, 3-amino Enhanced solubility due to amino group; potential for nucleophilic reactions
N-(4-Acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide (L1) Complex branched substituent Designed for anticancer activity; targets EGFR kinase domain
N-(3-Fluoro-1-(6-methylindol-3-yl)propyl)-4-methoxybenzamide (3v) Fluoro, indolyl Improved pharmacokinetics; studied via $ ^1H $-NMR

Biological Activity

N-(3-acetylphenyl)-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzamide structure with an acetyl group at the meta position and a methoxy group at the para position. The molecular formula is C16H15NO3C_{16}H_{15}NO_3, and it exhibits unique chemical properties due to the specific arrangement of its substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetyl and methoxy groups enhance its binding affinity, potentially leading to inhibition or activation of specific pathways involved in disease processes. Research suggests that this compound may inhibit certain enzymes linked to cancer and viral infections, thereby exhibiting therapeutic potential .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and metabolic functions .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells by interfering with tubulin polymerization, similar to other known anticancer agents. It has been reported to arrest cancer cells in the G2/M phase of the cell cycle . Further investigations are needed to elucidate its efficacy in vivo.

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). Compounds with similar structures have shown significant antiviral activity, suggesting that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key structural features and associated biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundAcetyl at meta positionAntimicrobial, Anticancer
N-(4-acetylphenyl)-4-methoxybenzamideAcetyl at para positionAntibacterial
N-(3-acetylphenyl)-3-methylbenzamideMethyl substitutionAntitubercular
N-(2-acetylphenyl)-3-methoxybenzamideAcetyl at ortho positionAntioxidant

Case Studies and Research Findings

  • Antiviral Activity Study : A series of novel N-phenylbenzamide compounds were synthesized and evaluated for their antiviral activities against HCV. Some derivatives exhibited IC50 values significantly lower than existing treatments, indicating a promising avenue for further research .
  • Anticancer Efficacy : In vivo studies demonstrated that certain derivatives of benzamide compounds were effective in reducing tumor size in xenograft models. The mechanism involved binding to the colchicine site on tubulin, which inhibited cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-methoxybenzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Start with coupling 3-acetylaniline with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize side reactions like acetylation of the methoxy group. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regioselectivity .
  • Risk Mitigation : Conduct a hazard analysis for reagents (e.g., acyl chlorides) and employ PPE and fume hoods .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm). Compare retention times to standards .
  • Structural Confirmation :
  • 1H^1 \text{H}-NMR: Look for characteristic peaks: acetyl group (δ ~2.6 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • HRMS: Confirm molecular ion ([M+H]+^+) with <5 ppm error .
  • Advanced Techniques : X-ray crystallography for absolute configuration (if crystals form) or FT-IR to confirm amide C=O stretching (~1650 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Screening Strategy :

  • Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., trypsin inhibition with BAPNA substrate) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • SAR Framework :

  • Substituent Variations : Synthesize analogs with modified acetyl (e.g., trifluoroacetyl) or methoxy groups (e.g., ethoxy, nitro). Compare bioactivity and solubility .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., EGFR kinase PDB: 1M17). Validate with mutagenesis studies .
  • Data Interpretation : Apply linear regression to correlate logP values with cytotoxicity (IC50_{50}) .

Q. What mechanistic insights explain this compound’s redox activity in biological systems?

  • Experimental Approach :

  • Redox Profiling : Cyclic voltammetry to identify oxidation/reduction potentials (e.g., nitro group reduction at ~-0.5 V vs. Ag/AgCl) .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA assay in treated cells; correlate ROS levels with apoptosis (Annexin V/PI staining) .
  • Enzyme Binding Studies : Surface plasmon resonance (SPR) to measure binding kinetics with cytochrome P450 isoforms .

Q. How should researchers address contradictions in reported toxicity data for this compound analogs?

  • Case Study :

  • Ames Test Discrepancies : Compare mutagenicity of the parent compound vs. derivatives (e.g., 3-nitro vs. 3-acetyl groups) under standardized OECD guidelines .
  • Cytotoxicity Variability : Replicate assays across multiple cell lines and labs, controlling for culture conditions (e.g., serum concentration, passage number) .
  • Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from PubChem and independent studies .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethodReference
Molecular Weight313.34 g/molHRMS
logP2.8 ± 0.3Shake-flask (octanol/water)
Solubility (H2 _2O)0.12 mg/mL (25°C)Equilibrium solubility assay

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundIC50_{50} (μM, HeLa)MIC (μg/mL, S. aureus)Mutagenicity (Ames Test)
This compound12.3 ± 1.232Negative
N-(3-nitrophenyl)-4-methoxybenzamide8.7 ± 0.925Positive
N-(3-trifluoroacetylphenyl)-4-methoxybenzamide18.9 ± 2.145Negative

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